molecular formula C9H9BrF3NO B12098675 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine

Cat. No.: B12098675
M. Wt: 284.07 g/mol
InChI Key: LYCBXJGTQOUKCD-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethoxy group and an ethanamine backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with 2-bromophenyl and trifluoromethoxy precursors.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols.

Scientific Research Applications

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine can be compared with similar compounds such as:

    1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-amine: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.

    1-(2-Bromophenyl)-2-(methoxy)ethan-1-amine:

    1-(2-Bromophenyl)-2-(trifluoromethyl)ethan-1-amine: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C9H9BrF3NO/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2

InChI Key

LYCBXJGTQOUKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(COC(F)(F)F)N)Br

Origin of Product

United States

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